3,5-bis(trifluoromethyl)benzyl azide CAS 620533-92-8 SDS and safety data
3,5-bis(trifluoromethyl)benzyl azide CAS 620533-92-8 SDS and safety data
CAS: 620533-92-8 | Formula: C9H5F6N3 | MW: 269.15 g/mol [1]
Executive Summary & Molecular Profile
3,5-bis(trifluoromethyl)benzyl azide is a specialized fluorinated building block primarily used in fragment-based drug discovery (FBDD) and bioorthogonal "click" chemistry.
Its structural significance lies in the 3,5-bis(trifluoromethyl)phenyl motif. In medicinal chemistry, this moiety is often referred to as a "privileged structure" because the two meta-trifluoromethyl groups significantly increase lipophilicity (
Critical Safety Notice: While this compound possesses a Carbon-to-Nitrogen (
Comprehensive Safety Assessment
Standard Safety Data Sheets (SDS) often list generic hazards. As a Senior Scientist, you must understand the mechanistic dangers specific to this fluorinated azide.
The C/N Ratio & Stability Rule
The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.[2]
-
Analysis for CAS 620533-92-8: 9 Carbons / 3 Nitrogens = 3.0 .
-
Verdict: This compound sits exactly on the threshold of stability. It can be isolated and stored, but it lacks the safety buffer of larger alkyl azides. It must be treated as a potential explosive, especially if distilled or heated.[2]
The "Dichloromethane Trap" (Synthesis Hazard)
NEVER use dichloromethane (DCM) or chloroform as a solvent when synthesizing this azide from its precursor (sodium azide + benzyl bromide).
-
Mechanism: Sodium azide (
) reacts with methylene chloride ( ) over time to form Diazidomethane ( ). -
Risk: Diazidomethane is an extremely shock-sensitive high explosive that can detonate in solution or upon rotary evaporation.
-
Corrective Action: Use DMSO, DMF, or Acetone/Water mixtures for synthesis.
GHS Hazard Classification (Synthesized)
| Hazard Class | Category | H-Code | Statement |
| Physical | Unstable Explosive | H204 | Fire or projection hazard. |
| Health | Acute Tox.[3][4][5][6] (Oral) | H302 | Harmful if swallowed.[2][4][7] |
| Health | Skin Irrit.[3][4][6][7] | H315 | Causes skin irritation.[3][6][7] |
| Health | Eye Irrit.[3][4][6][7] | H319 | Causes serious eye irritation. |
Handling & Storage Protocols: A Self-Validating System
To ensure safety, the workflow must include "hard stops"—physical barriers that prevent unsafe operations.
Storage "Hard Stops"
-
Temperature: Store at 2–8°C . Do not freeze (phase changes can induce crystallization shock).
-
Container: Amber glass (light sensitive) with a Teflon-lined cap.
-
Secondary Containment: Store the vial inside a heavy-walled polymer container to contain shrapnel in the event of spontaneous decomposition.
-
Headspace: Never store >20g in a single vessel. Leave 25% headspace for potential
off-gassing.
Operational Logic (Graphviz Visualization)
The following decision matrix outlines the safe handling logic for this compound.
Figure 1: Safety Decision Matrix for Fluorinated Azide Handling.
Experimental Protocols
Safe Synthesis (Nucleophilic Substitution)
This protocol avoids the use of DCM and utilizes a phase-transfer approach or polar solvent to ensure safety.
Reagents:
-
3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium Azide (
) (1.2 eq) -
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Workflow:
-
Preparation: In a fume hood behind a blast shield, dissolve 3,5-bis(trifluoromethyl)benzyl bromide in DMSO (0.5 M concentration).
-
Addition: Add solid
slowly at room temperature. The reaction is slightly exothermic; monitor internal temp to ensure it stays . -
Reaction: Stir at ambient temperature for 4–6 hours. Note: Heating is rarely required and increases risk.
-
Quenching: Dilute the reaction mixture slowly with ice-cold water (5x reaction volume). The organic azide will likely oil out or precipitate.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate . Do not use DCM.
-
Washing: Wash the organic layer with water (2x) and brine (1x) to remove DMSO and unreacted
. -
Concentration: Dry over
. Concentrate via rotary evaporation at room temperature .-
Critical Safety Rule:DO NOT distill to dryness. Leave a small amount of solvent or immediately use the crude oil in the next step.
-
Click Chemistry Application (CuAAC)
Standard condition for coupling this azide to a terminal alkyne.
Reagents:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0 eq)
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH / Water (1:1)
Workflow:
-
Suspend Azide and Alkyne in t-BuOH/Water.
-
Add Sodium Ascorbate (freshly prepared solution).
-
Add Copper Sulfate.
-
Stir vigorously overnight. The product usually precipitates out (due to the lipophilic
groups) and can be collected by filtration.
Synthesis & Reaction Pathway (Graphviz)
Figure 2: Synthetic pathway from precursor to triazole scaffold.
Emergency Response
Spill Management
-
Small Spills (<5mL): Do not wipe with paper towels (friction hazard). Cover with sand or vermiculite. Neutralize with a 10% ceric ammonium nitrate (CAN) solution or specific azide neutralization kit if available.
-
Large Spills: Evacuate the lab. Contact EHS immediately.
First Aid
-
Inhalation: Move to fresh air. Azides are vasodilators; monitor for hypotension (low blood pressure) and "azide headache."
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the
groups aids skin absorption—seek medical attention.
References
-
Organic Azide Safety Guidelines. University of California, Santa Cruz (UCSC) & Sharpless Lab. Rules for C/N ratio and isolation limits. Link
-
Synthesis of Fluorinated Azides. Journal of Organic Chemistry. "Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes." (2009). Link
-
Diazidomethane Hazard Alert. Royal Society of Chemistry (RSC). "How do you (dis)solve a problem like methylene chloride?" Warning on DCM/Azide incompatibility. Link
-
PubChem Compound Summary. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8).[1] Link
Sources
- 1. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | C9H5F6N3 | CID 44185743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uvic.ca [uvic.ca]
- 3. americanelements.com [americanelements.com]
- 4. cglapps.chevron.com [cglapps.chevron.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
